4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
CAS No.: 1396811-28-1
Cat. No.: VC5451285
Molecular Formula: C25H26N4O2
Molecular Weight: 414.509
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396811-28-1 |
|---|---|
| Molecular Formula | C25H26N4O2 |
| Molecular Weight | 414.509 |
| IUPAC Name | 4-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
| Standard InChI | InChI=1S/C25H26N4O2/c1-19-24(16-27-29(19)23-5-3-2-4-6-23)25(30)28-13-11-22(12-14-28)18-31-17-21-9-7-20(15-26)8-10-21/h2-10,16,22H,11-14,17-18H2,1H3 |
| Standard InChI Key | RMOSGWNNFTUWOY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)C#N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
4-(((1-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile features three primary subunits:
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Pyrazole Core: A 5-methyl-1-phenyl-1H-pyrazole ring substituted at the 4-position with a carbonyl group. This heterocyclic framework is known for its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions .
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Piperidine Spacer: A piperidine ring connected to the pyrazole via an amide bond. The piperidine moiety introduces conformational flexibility and basicity, influencing the compound’s solubility and bioavailability.
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Benzonitrile Tail: A methoxy-methyl-linked benzonitrile group at the 4-position of the piperidine. The nitrile group () enhances molecular polarity and serves as a potential site for further functionalization .
Molecular Geometry and Stereochemistry
The compound’s stereochemistry is influenced by the piperidine ring, which adopts a chair conformation to minimize steric strain. Computational modeling of analogous structures suggests that the pyrazole and benzonitrile groups occupy equatorial positions relative to the piperidine, optimizing intramolecular interactions . Bond lengths and angles align with typical values for pyrazole-carboxamides, including a C=O bond length of approximately 1.22 Å and C-N bond lengths of 1.34–1.38 Å .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1396811-28-1 |
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile likely follows a multi-step protocol common to pyrazole-piperidine hybrids :
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Pyrazole Formation: Condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with piperidin-4-ylmethanol under coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
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Etherification: Reaction of the intermediate piperidine-pyrazole carboxamide with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., KCO) to form the methoxy-methyl linkage .
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Purification: Isolation via silica gel chromatography or recrystallization from ethanol/water mixtures .
Analytical Characterization
While specific spectral data for this compound are unavailable, analogous molecules exhibit:
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